Chromic Chloride

Catalog No.
S582658
CAS No.
10025-73-7
M.F
Cl3Cr
CrCl3
M. Wt
158.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromic Chloride

CAS Number

10025-73-7

Product Name

Chromic Chloride

IUPAC Name

trichlorochromium

Molecular Formula

Cl3Cr
CrCl3

Molecular Weight

158.35 g/mol

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Cr+3]

Solubility

Insoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Synonyms

chromic chloride, chromic chloride anhydrous, chromic chloride hexahydrate, chromic chloride, 51Cr-labeled, chromium chloride (CrCl3), chromium trichloride, chromium(iii) chloride

Canonical SMILES

Cl[Cr](Cl)Cl

    Metallurgy

    Chromium is characterized by its high-corrosion resistance and hardness. The main field of application of chromium is Ferrochrome with 95.2%. Other applications have only low-volume uses: foundry 2.4%, chemicals 1.6%, refractory 0.8% .

    Advanced Catalysis

    Functionalized silica nanoparticles have been used in advanced catalysis .

    Drug-Delivery

    Silica-based nanoparticles, which can be functionalized with chromium, have been used in drug delivery systems .

    Biomedical Applications

    Functionalized silica nanoparticles have also found applications in the biomedical field .

    Environmental Remediation Applications

    These nanoparticles have been used in environmental remediation applications .

    Wastewater Treatment

    Functionalized silica nanoparticles have been used in wastewater treatment .

Chromic chloride, also known as chromium(III) chloride, is an inorganic compound with the chemical formula CrCl₃. This compound exists in several hydrated forms, including chromium(III) chloride pentahydrate (CrCl₃·5H₂O) and chromium(III) chloride hexahydrate (CrCl₃·6H₂O). The anhydrous form appears as violet crystals, while the hexahydrate is typically dark green. Chromic chloride is a Lewis acid and can form various adducts with organic ligands, making it useful in various

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Chromium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Substitution Reactions: Chromium(III) chloride can undergo substitution reactions in solution, particularly with ligands such as pyridine. For example:
    CrCl3+3C5H5NCrCl3(C5H5N)3\text{CrCl}_3+3\text{C}_5\text{H}_5\text{N}\rightarrow \text{CrCl}_3(\text{C}_5\text{H}_5\text{N})_3
    Additionally, it can be reduced to chromium(II), which facilitates further reactions .
  • Oxidation Reactions: Chromium(III) ions can be oxidized to chromium(VI) ions in alkaline conditions using hydrogen peroxide:
    2[Cr OH 6]3+3H2O22CrO42+2OH+8H2O2[\text{Cr OH }_6]^{3-}+3\text{H}_2\text{O}_2\rightarrow 2\text{CrO}_4^{2-}+2\text{OH}^-+8\text{H}_2\text{O}
    This demonstrates its role in redox chemistry .
  • Chromic chloride can be synthesized through several methods:

    • Direct Combination: Metallic chromium reacts with chlorine gas at high temperatures to form chromium(III) chloride:
      2Cr(s)+3Cl2(g)2CrCl3(s)2\text{Cr}(s)+3\text{Cl}_2(g)\rightarrow 2\text{CrCl}_3(s)
    • Hydration of Anhydrous Form: The anhydrous form can be hydrated to produce the hexahydrate by adding water under controlled conditions.
    • Precipitation from Solutions: Chromium(III) hydroxide can be dissolved in hydrochloric acid to yield chromic chloride:
      Cr OH 3(s)+3HCl(aq)CrCl3(aq)+3H2O(l)\text{Cr OH }_3(s)+3\text{HCl}(aq)\rightarrow \text{CrCl}_3(aq)+3\text{H}_2\text{O}(l)

    These methods allow for the production of both anhydrous and hydrated forms of chromic chloride .

    Chromic chloride has a variety of applications:

    • Catalysis: It serves as a catalyst in organic synthesis reactions, including the nitroso Diels-Alder reaction.
    • Dye Production: It is used as a precursor for dyes, particularly for wool.
    • Chemical Synthesis: Chromic chloride is utilized for the preparation of other chromium compounds and as a reagent in organic reactions .
    • Biological Research: Its role in glucose metabolism has made it a subject of study in nutritional science and diabetes research .

    Research on chromic chloride interactions focuses on its reactivity with various ligands and its biological effects. Studies have shown that it can form complexes with different organic molecules, enhancing its utility in catalysis and material science. Furthermore, its interaction with biological systems has implications for understanding chromium's role in human health and nutrition .

    Chromic chloride shares similarities with other chromium compounds but exhibits unique properties:

    CompoundChemical FormulaKey Characteristics
    Chromium(II) ChlorideCrCl₂Less stable than chromium(III), more reactive
    Chromium(IV) ChlorideCrCl₄Higher oxidation state; less common
    Chromium(VI) ChlorideCrO₃Highly toxic; strong oxidizing agent
    Chromyl ChlorideCrO₂Cl₂Volatile liquid; used primarily as a reagent

    Chromium(III) chloride is distinct due to its stability in aqueous solutions and its role as a Lewis acid, making it versatile for various chemical applications .

    Physical Description

    Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals.
    Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH]
    VIOLET CRYSTALS.

    Color/Form

    Violet, lustrous, hexagonal, crystalline scales
    Red-violet crystals
    Bright purple plates

    Exact Mass

    156.847063 g/mol

    Monoisotopic Mass

    156.847063 g/mol

    Boiling Point

    Dissociates above 1300C (EPA, 1998)
    1300 °C (decomposes)

    Heavy Atom Count

    4

    Density

    2.87 (EPA, 1998) - Denser than water; will sink
    2.87 at 25 °C
    2.87 g/cm³

    Decomposition

    When heated to decomposition it emits toxic fumes of Cl-
    1300 °C

    Melting Point

    2106 °F (EPA, 1998)
    1152 °C

    UNII

    Z310X5O5RP
    KB1PCR9DMW

    Related CAS

    10060-12-5 (hexahydrate)
    10025-73-7 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 137 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 5 of 137 companies. For more detailed information, please visit ECHA C&L website;
    Of the 18 notification(s) provided by 132 of 137 companies with hazard statement code(s):;
    H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (14.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (45.45%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H330 (48.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H411 (57.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

    Therapeutic Uses

    Chromic Chloride Injection, USP is indicated for use as a supplement to intravenous solutions given for Total Parenteral Nutrition (TPN). Administration helps to maintain plasma levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
    EXPL THER The effect of i.v. chromium administration on glucose control in two patients receiving enteral nutrition is described. SUMMARY: Chromium supplementation has been hypothesized to potentiate the actions of insulin in facilitating cellular uptake of glucose. We report two cases-one involving a diabetic patient and the other a nondiabetic patient-in which chromium administration appeared to decrease insulin requirements. In case 1, a diabetic patient given a single course of chromic chloride appeared to have a probable response to the drug. Within the first day of chromic chloride administration, insulin requirements declined. When chromic chloride was discontinued, insulin requirements did not rise, suggesting efficacy and sustained effect. The patient's glucose intake and blood glucose levels remained relatively stable, while there was a significant decline in insulin requirements. Serum chromium levels were not assessed, so it is uncertain if the patient experienced chromium deficiency or if it was adequately treated with chromium supplementation, and a dose-response relationship could not be ascertained because the patient received a continuous infusion of chromium. In case 2, the insulin requirements of a nondiabetic patient appeared to decrease in response to multiple courses of chromic chloride. Upon initial discontinuation of chromic chloride, the patient's lower insulin requirements were sustained for a few days, but changes in clinical status and other medications precipitated elevated insulin requirements and the need for subsequent chromic chloride administration. Infusion of chromic chloride appeared to reduce insulin requirements in one diabetic patient and one nondiabetic patient.
    EXPL THER This experiment was carried out to test the null hypothesis that intramuscular trivalent chromium /chromium chloride/ administration would not remove lipids from the heart and ascending aorta of the hyoercholesterolemic rabbits and would not lower their serum cholesterol levels. A novel computer-based method, previously described, was used to assess the sizes of the intracardiac and aortic lesions. Clinical chemistry and histopathology were performed through routine methods. The sizes of the lipid deposits in the coronary vasculature of the hypercholesterolemic rabbits were greatly reduced as a result of the intramuscular chromium chloride injections. Lipid deposits in the ascending aorta were similarly reduced, as well as the serum cholesterol concentrations. The terminal serum chromium concentrations in the chromium-treated group were in the range of 3,258-4,513 ug/L, whereas, in the untreated animals, the concentrations were 3.2 to 6.3 ug/L. The general condition of the chromium-treated animals was good and they were continuing to gain weight up to the time they were killed. However, it was found that their liver function tests had become abnormal even though there was no evidence of hepatic histopathological lesions specifically affecting the chromium-treated group. The kidney function tests and histopathology were normal. These findings suggest that a more aggressive approach than those tried hitherto might be useful in treating atherosclerotic human patients with chromium.

    Pharmacology

    Trivalent chromium is part of glucose tolerance factor, an essential activator of insulin-mediated reactions. Chromium helps to maintain normal glucose metabolism and peripheral nerve function. Providing chromium during TPN helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy and a confusional state similar to mild/moderate hepatic encephalopathy.

    MeSH Pharmacological Classification

    Antioxidants

    Mechanism of Action

    Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex.
    The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic.

    Pictograms

    Environmental Hazard Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant;Environmental Hazard

    Other CAS

    39345-92-1
    50925-66-1
    10025-73-7

    Absorption Distribution and Excretion

    Chromium absorption can increase with exercise.
    Most absorbed chromium is excreted rapidly in the urine, whereas unabsorbed chromium is excreted through feces.
    Chromium is stored in liver, spleen, soft tissue and bone.
    In rats, brain and muscle appear to have little affinity for injected chromium (III) chloride, but there is a considerable uptake by liver, spleen and bone marrow.
    ... rats absorbed from 5% to 10% of radioactive trivalent chromium (as the chloride) within 5 min after it was admin by stomach intubation. The chromium retained by the rats decr from 5% to 10% at 5 min to less than 1% at 1 hr. ... most of the quickly absorbed chromium was lost via the gastrointestinal tract.
    The excretion and whole-body retention of various (51)Cr-chromium cmpd differed greatly in ... mouse. ... 7 days after the iv dose to mice, retained (51)Cr was ... 40% of CrCl3 ... There was high uptake of ... CrCl3 in the bone marrow ...
    The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 h. Organs not directly exposed by i.p. treatment contained similar amounts in the two groups, with kidneys > lungs > heart > brain. However, after i.p. treatment peritoneal organs (liver, spleen, pancreas and testis) had 40- to 200-fold more chromium compared with s.c. Assay of subsurface liver tissue and of testes removed via the scrotum indicated infiltration of the organs, rather than surface adsorption, of peritoneal chromium. Relative chromium concentrations after i.p. treatment were liver > pancreas = spleen > testis and after s.c. liver > spleen > testis > pancreas. Thus, s.c. treatment with CrCl3 is as effective as i.p. in terms of absorption into the blood. Treatment i.p., leading to direct uptake into peritoneal organs, is an effective way to deliver high chromium doses to these organs, but does not model likely human exposure.
    For more Absorption, Distribution and Excretion (Complete) data for Chromium (III) chloride (12 total), please visit the HSDB record page.

    Metabolism Metabolites

    The metabolism of chromic chloride hexahydrate in guinea pigs for 60 days after intratracheal injection of 200 ug Cr 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & liver, kidneys, spleen. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr.
    /The investigators/ studied ... the metabolism of ... chromic chloride hexahydrate in guinea pigs for ... 60 days ... after intratracheal injection of 200 ug Cr. ... 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & ... /liver, kidneys, spleen/. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr. The Cr that reached the blood was found in greater amt in the plasma than in the cells ... at the end of 30 days, 30% of Cr3+ was still in the lungs ... at 60 days ... 12% ... /Chromic chloride hexahydrate/
    Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

    Associated Chemicals

    Chromic chloride hexahydrate;10060-12-5
    Chromium (III) ion; 16065-83-1

    Wikipedia

    Chromium(III) chloride

    Drug Warnings

    In assessing the contribution of chromium supplements to maintenance of normal glucose hemostasis, consideration should be given to the possibility that the patient may be diabetic, in which case oral or intravenous antidiabetic medication may be indicated.
    This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 mcg/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.
    Chromic Chloride Injection, USP should not be given undiluted by direct injection into a peripheral vein because of the potential for infusion phlebitis and increased renal loss of chromium from a bolus injection.
    Safety for use in pregnancy has not been established. Use of chromium in women of childbearing potential requires that anticipated benefits be weighed against possible hazards.
    The amount of chromium present in Chromic Chloride Injection, USP is very small, symptoms from chromium toxicity are considered unlikely to occur. Symptoms of toxic chromium reactions include nausea, vomiting, ulcers of the gastrointestinal tract, renal and hepatic damage, and abnormalities of the central nervous system culminating in convulsions and coma.

    Biological Half Life

    31- 41 hours
    The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 hr. ...

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Methods of Manufacturing

    By passing chlorine over a mixture of chromic oxide and carbon.
    By the action of hydrochloric acid on chromium hydroxide. /Hexahydrate/
    Chromium(III) chloride can be prepared readily from chromyl chloride by reaction with carbon monoxide and chlorine. The reaction proceeds rapidly in the gas phase at 750 - 850 °C. Since chromium(III) chloride evaporates only at a higher temperature, a considerable portion of the product, which varies as a function of the partial pressure, is produced in the form of fine crystals. As the smoke cools down, these act as crystallization nuclei for any gaseous chromium(III) chloride still present. This procedure prevents the deposition of solid on the cooling surfaces.
    Anhydrous chromium(III) chloride is obtained along with iron(II) chloride by chlorinating roasting of chromite in the presence of carbon at 900 - 1050 °C. Oxygen is added to the chlorine to prevent nonvolatile residues, in particular minor constituents of the ore, from sintering together. Fractionating condensation between 400 and 640 °C has been suggested for separating the chloride vapors. The compound can also be obtained by chlorinating chromium(III) oxide in the presence of reducing agents or by treating ferrochromium with chlorine.

    General Manufacturing Information

    Chromium chloride (CrCl3): ACTIVE

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. hygroscopic Storage class (TRGS 510): Non-combustible, corrosive hazardous materials.
    Keep tightly closed.

    Stability Shelf Life

    Stable under recommended storage conditions
    Extremely unstable

    Dates

    Modify: 2023-08-15

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